molecular formula C12H13N3O2 B12946510 N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide CAS No. 918887-19-1

N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide

Cat. No.: B12946510
CAS No.: 918887-19-1
M. Wt: 231.25 g/mol
InChI Key: DKAAIKXHOJVKAZ-UHFFFAOYSA-N
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Description

N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide typically involves the reaction of 4-(bromomethyl)phenol with imidazole to form 4-((1H-imidazol-1-yl)methoxy)phenol. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((1H-Imidazol-1-yl)methoxy)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group linked to the imidazole ring enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

918887-19-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-[4-(imidazol-1-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C12H13N3O2/c1-10(16)14-11-2-4-12(5-3-11)17-9-15-7-6-13-8-15/h2-8H,9H2,1H3,(H,14,16)

InChI Key

DKAAIKXHOJVKAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCN2C=CN=C2

Origin of Product

United States

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